molecular formula C22H22ClN5O2S B2832078 3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 899217-63-1

3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2832078
CAS No.: 899217-63-1
M. Wt: 455.96
InChI Key: SONNBSLDMQPKCK-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-chlorobenzenesulfonyl group at position 3 and a cycloheptylamine substituent at position 4. The structural versatility of these compounds allows for modifications at the sulfonyl and amine positions, which can significantly influence physicochemical properties and pharmacological profiles.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNBSLDMQPKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Quinazoline Ring Formation: The quinazoline ring can be constructed by reacting an anthranilic acid derivative with a suitable reagent such as formamide or its derivatives.

    Introduction of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group can be introduced through a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

    Attachment of the Cycloheptyl Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and base catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Modifications: Sulfonyl and Amine Substituents

The target compound is compared to analogs with variations in sulfonyl and amine substituents (Table 1).

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Key Features Reference
3-(4-Chlorobenzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine 4-Chlorophenyl Cycloheptyl Not reported Bulky aliphatic amine; EWG on sulfonyl N/A
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Isopropylphenyl Not reported Chloro at position 7; aromatic amine
3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methoxyphenyl Not reported Methoxy improves solubility
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl Not reported Ethoxy enhances lipophilicity
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl Not reported Steric hindrance; dual substituents

Key Observations:

  • Amine Substituents: The cycloheptyl group in the target compound is a bulky aliphatic moiety, which may improve membrane permeability compared to aromatic amines (e.g., 4-isopropylphenyl in ). However, aromatic amines with electron-donating groups (e.g., methoxy in ) could enhance solubility.

Physicochemical Properties

  • Lipophilicity: The cycloheptyl group likely increases lipophilicity (logP) compared to smaller or polar substituents (e.g., methoxy or ethoxy groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility: Aromatic amines with polar substituents (e.g., 4-methoxyphenyl in ) exhibit better solubility in aqueous media. In contrast, the cycloheptyl group in the target compound may necessitate formulation adjustments for bioavailability.

Table 2: Anticancer Screening Data of Triazoloquinazoline Derivatives

Compound Class Substituents Activity (Growth Inhibition %) Cell Line Tested Reference
Thieno[3,2-e]triazolo[1,5-a]pyrimidines 3-Aryl-1,2,4-oxadiazole Low activity (GP = 81–100%) NCI-60 panel
[1,2,3]Triazolo[1,5-a]quinazolines 4-Chlorophenyl, 4-methoxyphenyl Slight activity (GP = 81.85%) Renal Cancer UO-31
Thieno[2,3-e]triazolo[1,5-a]pyrimidines Varied alkyl/aryl groups Moderate activity Leukemia, colon, melanoma

Key Findings:

  • The target compound’s cycloheptyl group may address solubility issues observed in analogs like 3-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine , though experimental validation is needed.

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